Scutellarein (CAS 529-53-3; 5,6,7,4'-tetrahydroxyflavone) is a highly active flavone aglycone predominantly derived from the hydrolysis of its naturally abundant glucuronide, scutellarin. In procurement and material selection, Scutellarein is prioritized for its high membrane permeability, unmasked phenolic hydroxyl groups, and quantifiable intracellular kinase and helicase inhibitory profiles. Unlike its glycoside counterpart, which suffers from poor oral bioavailability and limited lipid solubility, Scutellarein serves as the true bioactive moiety in vivo, making it the essential starting material for advanced formulation studies, antiviral drug discovery, and neuroprotective assay development [1].
Substituting Scutellarein with its more common glycoside, scutellarin, or structurally similar flavones like baicalein, fundamentally compromises assay integrity. Scutellarin is highly hydrophilic, resulting in restricted transcellular passive diffusion and a failure to reach intracellular targets in in vitro models. Furthermore, the glucuronidation at the 7-OH position in scutellarin masks critical hydrogen-bonding sites required for target engagement, such as viral helicase ATPase inhibition and free radical scavenging. Utilizing the glycoside as a cost-saving substitute will yield false negatives in cellular screens, necessitating the procurement of the pure Scutellarein aglycone for accurate pharmacological and biochemical profiling [1].
Scutellarein demonstrates enhanced membrane permeability compared to its glycoside. In Caco-2 cell monolayer models, Scutellarein achieves an apparent permeability coefficient (Papp) of 12.6 × 10^-6 cm/s, whereas scutellarin only reaches 7.9 × 10^-6 cm/s. This allows Scutellarein to act as the predominant form absorbed via transcellular passive diffusion[1].
| Evidence Dimension | Apparent permeability coefficient (Papp, AP to BL) |
| Target Compound Data | 12.6 ± 1.3 × 10^-6 cm/s |
| Comparator Or Baseline | Scutellarin (7.9 ± 1.5 × 10^-6 cm/s) |
| Quantified Difference | ~1.6-fold higher permeability for Scutellarein |
| Conditions | Caco-2 cell monolayer model |
Procurement of the aglycone is mandatory for oral bioavailability modeling and assays requiring efficient intracellular penetration.
The unmasked hydroxyl groups of Scutellarein are critical for viral enzyme inhibition. Assays evaluating SARS-CoV-2 3CLpro inhibition reveal that Scutellarein possesses an IC50 of 5.8 µM, whereas scutellarin exhibits only mild, non-quantifiable inhibitory activity even at high concentrations (50 µM). Scutellarein also potently inhibits nsP13 helicase ATPase activity, a mechanism absent in its glycoside [1].
| Evidence Dimension | SARS-CoV-2 3CLpro Inhibitory Concentration (IC50) |
| Target Compound Data | 5.8 µM |
| Comparator Or Baseline | Scutellarin (Mild/inactive at 50 µM) |
| Quantified Difference | >8.6-fold higher inhibitory potency |
| Conditions | In vitro 3CLpro enzymatic assay |
Validates Scutellarein as the strictly required structural form for antiviral drug discovery and target-based high-throughput screening.
Scutellarein offers highly favorable handling characteristics for in vitro assay preparation compared to its glycoside. It achieves a maximum solubility of approximately 57 mg/mL (199 mM) in anhydrous DMSO. In contrast, scutellarin is limited to approximately 15 mg/mL in DMSO. This higher solubility threshold minimizes the final DMSO concentration required in cell culture media, .
| Evidence Dimension | Maximum solubility in anhydrous DMSO |
| Target Compound Data | ~57 mg/mL (199 mM) |
| Comparator Or Baseline | Scutellarin (~15 mg/mL) |
| Quantified Difference | ~3.8-fold higher mass solubility |
| Conditions | 25°C, anhydrous DMSO |
Enables the preparation of highly concentrated stock solutions, reducing solvent-induced cytotoxicity in sensitive cell-based assays.
The glucuronidation of the 7-OH group in scutellarin significantly diminishes its electron-transfer capabilities. In standardized DPPH and PTIO radical scavenging assays, Scutellarein consistently demonstrates lower IC50 values than scutellarin. The free aglycone structure allows for unhindered pyrogallol-type phytophenol behavior, which is essential for neutralizing reactive oxygen species in controlled environments[1].
| Evidence Dimension | DPPH / PTIO Radical Scavenging (IC50) |
| Target Compound Data | Lower IC50 (High potency) |
| Comparator Or Baseline | Scutellarin (Higher IC50, lower potency) |
| Quantified Difference | Quantitatively superior electron-transfer capacity |
| Conditions | Spectrophotometric radical scavenging assays (pH 7.4) |
Crucial for procurement in neuroprotection and oxidative stress research where the absolute maximum redox potential of the molecule is required.
Because Scutellarein exhibits sub-10 µM IC50 values against critical viral targets like SARS-CoV-2 3CLpro and nsP13 helicase—activity completely lost in its glycoside form—it is the definitive choice for structural biology studies, molecular docking validations, and hit-to-lead optimization in antiviral pipelines [1].
The enhanced apparent permeability (Papp) of Scutellarein makes it the preferred flavone for in vitro models of ischemic stroke and neurodegeneration. Its ability to passively diffuse across lipid bilayers ensures that the compound actually reaches intracellular compartments to exert its potent antioxidant effects [2].
With a DMSO solubility reaching 57 mg/mL, Scutellarein is highly suitable for inclusion in concentrated HTS libraries. This processability advantage allows researchers to dose cells at high concentrations while keeping the final DMSO vehicle concentration well below cytotoxic thresholds.